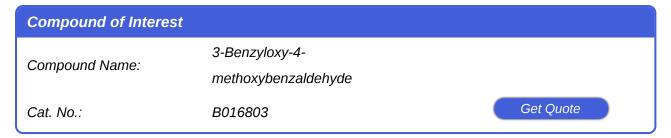


# Technical Guide: Structure Elucidation of 3-Benzyloxy-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**3-Benzyloxy-4-methoxybenzaldehyde**, a derivative of vanillin, is a valuable intermediate in organic synthesis. Its structure, featuring a benzaldehyde core with methoxy and benzyloxy substitutions, makes it a precursor for various more complex molecules, including pharmaceuticals and fragrances. Accurate confirmation of its structure is paramount for its application in research and development. This guide provides an in-depth overview of the structure elucidation of **3-Benzyloxy-4-methoxybenzaldehyde** through spectroscopic analysis and includes a detailed experimental protocol for its synthesis.

### **Chemical Structure and Properties**

The fundamental step in structure elucidation is understanding the basic chemical properties and molecular formula of the compound.



Property	Value
IUPAC Name	3-(Benzyloxy)-4-methoxybenzaldehyde
Synonyms	Isovanillin benzyl ether
CAS Number	6346-05-0[1]
Molecular Formula	C <sub>15</sub> H <sub>14</sub> O <sub>3</sub> [1]
Molecular Weight	242.27 g/mol [1]
Appearance	Solid
Melting Point	61-64 °C[2]

# Synthesis of 3-Benzyloxy-4-methoxybenzaldehyde

A common and effective method for the synthesis of **3-benzyloxy-4-methoxybenzaldehyde** is the Williamson ether synthesis, starting from isovanillin (**3-hydroxy-4-methoxybenzaldehyde**) and benzyl bromide.

#### **Experimental Protocol: Benzylation of Isovanillin**

#### Materials:

- Isovanillin (3-hydroxy-4-methoxybenzaldehyde)
- Benzyl bromide
- Potassium carbonate (K₂CO₃), anhydrous
- Acetone, anhydrous
- Dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>)
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)



- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle
- Separatory funnel
- Rotary evaporator

#### Procedure:

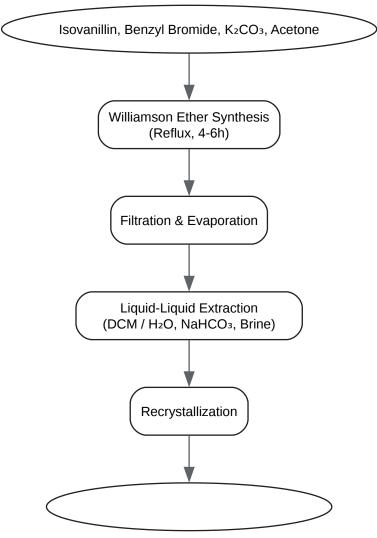
- To a round-bottom flask, add isovanillin (1.0 equivalent), anhydrous potassium carbonate (1.5 equivalents), and anhydrous acetone.
- Stir the suspension at room temperature for 15 minutes.
- Add benzyl bromide (1.1 equivalents) dropwise to the stirring suspension.
- Attach a reflux condenser and heat the reaction mixture to reflux. Maintain reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.
- Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.
- Dissolve the residue in dichloromethane and transfer it to a separatory funnel.
- Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.



 Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure 3-benzyloxy-4-methoxybenzaldehyde.

### **Synthesis Workflow Diagram**

Synthesis Workflow of 3-Benzyloxy-4-methoxybenzaldehyde



Click to download full resolution via product page

Caption: A schematic overview of the synthesis process.

# **Spectroscopic Data for Structure Elucidation**

The structure of the synthesized compound is confirmed through a combination of spectroscopic techniques.



#### <sup>1</sup>H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the number and chemical environment of hydrogen atoms in the molecule.

Chemical Shift (δ)	Multiplicity	Integration	Assignment
~9.8	S	1H	Aldehyde proton (- CHO)
~7.5 - 7.3	m	7H	Aromatic protons (benzyloxy & benzaldehyde rings)
~7.0	d	1H	Aromatic proton (benzaldehyde ring)
~5.2	S	2H	Methylene protons (- OCH₂Ph)
~3.9	S	3H	Methoxy protons (- OCH₃)

### <sup>13</sup>C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy identifies the different carbon environments within the molecule.



Chemical Shift (δ) ppm	Assignment
~191	Aldehyde carbon (C=O)
~155	Aromatic carbon (C-O)
~150	Aromatic carbon (C-O)
~136	Aromatic carbon (ipso-benzyloxy)
~130	Aromatic carbon (C-H)
~129	Aromatic carbon (C-H)
~128	Aromatic carbon (C-H)
~127	Aromatic carbon (C-H)
~125	Aromatic carbon (C-H)
~112	Aromatic carbon (C-H)
~111	Aromatic carbon (C-H)
~71	Methylene carbon (-OCH₂Ph)
~56	Methoxy carbon (-OCH₃)

## **Infrared (IR) Spectroscopy**

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.



Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3050	Medium	Aromatic C-H stretch
~2950	Medium	Aliphatic C-H stretch
~2850, ~2750	Weak	Aldehyde C-H stretch (Fermi doublet)
~1680	Strong	Aldehyde C=O stretch
~1590, ~1510	Strong	Aromatic C=C stretch
~1260	Strong	Aryl-O-C stretch (ether)
~1130	Strong	C-O stretch
~740, ~700	Strong	Aromatic C-H bend (out-of- plane)

### **Mass Spectrometry (MS)**

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

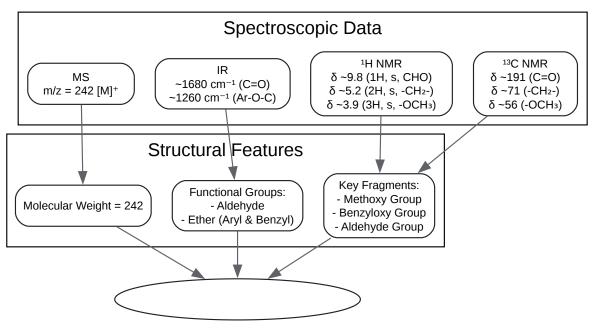
m/z	Interpretation	
242	Molecular ion [M]+	
241	[M-H]+	
151	[M - C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> (loss of benzyl group)	
91	[C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> (benzyl cation)	

# **Logical Structure Elucidation**

The collective spectroscopic data provides unambiguous evidence for the structure of **3-benzyloxy-4-methoxybenzaldehyde**.



#### Structure Elucidation Logic



Click to download full resolution via product page

Caption: The logical flow from raw spectroscopic data to the final elucidated structure.

#### Conclusion

The synthesis of **3-benzyloxy-4-methoxybenzaldehyde** via Williamson ether synthesis from isovanillin is a reliable method. The structure of the resulting compound can be unequivocally confirmed by a combination of <sup>1</sup>H NMR, <sup>13</sup>C NMR, IR, and mass spectrometry. The presented data and protocols offer a comprehensive guide for researchers working with this important chemical intermediate.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References



- 1. 3-Benzyloxy-4-methoxybenzaldehyde | C15H14O3 | CID 80671 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzaldehyde, 3-hydroxy-4-methoxy- [webbook.nist.gov]
- To cite this document: BenchChem. [Technical Guide: Structure Elucidation of 3-Benzyloxy-4-methoxybenzaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b016803#3-benzyloxy-4-methoxybenzaldehyde-structure-elucidation]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com